molecular formula C8H15NO2 B2421418 (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2253640-39-8

(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No. B2421418
CAS RN: 2253640-39-8
M. Wt: 157.213
InChI Key: QVBLOZUACCSMID-UHFFFAOYSA-N
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Description

“(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the CAS Number: 2253640-39-8 . It has a molecular weight of 157.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-6(2)8(9)3-7(4-8,5-10)11-6/h10H,3-5,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Multicomponent Synthesis Approaches

  • Research by Sonaglia et al. (2012) demonstrated a method to synthesize N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, leading to the creation of natural product-like compounds with the 2-aza-7-oxabicyclo[4.3.0]nonane framework, similar to various alkaloids.

Catalysis and Reaction Studies

  • Anjibabu et al. (2013) presented a method involving heteropoly acid catalysis to synthesize 3-oxabicyclo[3.3.1]non-7-ene derivatives, highlighting an environmentally friendly approach [Anjibabu et al., 2013).

Synthesis and Structural Analysis

  • Lescop et al. (2001) achieved an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, important for generating amino derivatives functionalized on the carbon ring (Lescop et al., 2001).

Application in Bioactive Compound Synthesis

  • Research by Jimeno et al. (2011) explored the use of bicyclo[3.1.0]hexane and its heteroanalogues, including those with oxygen atoms, as core structures for molecules with diverse biological activities.

Methodology Development for Synthesis

  • A study by Nakamura et al. (2009) developed a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using Prins-type cyclization, showcasing the versatility of related compounds in synthetic chemistry.

Explorations in Polymorphic Forms

  • Paz et al. (2013) investigated a polymorphic form of a compound with a 3-azabicyclo[3.3.1]non-2-en-2-yl structure, extracted from Aristotelia chilensis, highlighting the structural diversity and potential applications of these compounds in natural sources (Paz et al., 2013).

Safety and Hazards

The safety information for this compound indicates a GHS07 pictogram, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)8(9)3-7(4-8,5-10)11-6/h10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBLOZUACCSMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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